3,3'-Bisdemethylpinoresinol
Description
Overview of Furofuran Lignans (B1203133) in Natural Product Chemistry
Lignans are a large and diverse class of secondary metabolites found widely throughout the plant kingdom and in microorganisms. tandfonline.comchim.itmdpi.com They are defined as compounds formed by the joining of two phenylpropanoid units. chim.itmdpi.com Among the various classifications of lignans, the furofuran lignans are a major subclass characterized by a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton. tandfonline.comresearchgate.netnih.gov This core structure, also known as a bisepoxylignan, is formed through an oxidative dimerization of two coniferyl alcohol units, which are derived from the shikimate biosynthetic pathway. tandfonline.comvulcanchem.com
The structural diversity of furofuran lignans is vast, arising from different substituents on the aryl groups and varied configurations of the furofuran ring itself. tandfonline.comresearchgate.netnih.gov This structural variety contributes to their wide range of biological activities, which has attracted significant research attention. tandfonline.comresearchgate.netnih.gov In natural product chemistry, the synthesis and structural elucidation of these complex molecules are active areas of investigation. chim.itmdpi.com
Significance of 3,3'-Bisdemethylpinoresinol within Lignan (B3055560) Research
Within the broad class of furofuran lignans, this compound holds particular significance. Its chemical structure features a furofuran core substituted with two catechol groups, which contributes to its polarity and redox activity. vulcanchem.com It is often found in plants such as Morinda citrifolia (noni) and species of the Pinoresinol (B1678388) genus. vulcanchem.comdoc-developpement-durable.org
The compound is also recognized as a metabolic derivative of other lignans, such as sesamin (B1680957). vulcanchem.comlookchem.com For instance, it can be produced through the enzymatic hydrolysis of methylene (B1212753) acetal (B89532) groups in sesamin by microbial or plant enzymes. vulcanchem.com This metabolic relationship highlights the intricate biochemical pathways involved in lignan transformation within biological systems.
Current Research Landscape and Academic Focus Areas
The current academic research on this compound is multifaceted, exploring its natural occurrence, biosynthesis, and a range of potential biological effects. A significant portion of research is dedicated to its antioxidant properties. vulcanchem.comlookchem.combiosynth.com Studies have demonstrated its capacity to scavenge free radicals and inhibit the oxidation of low-density lipoprotein (LDL), a process implicated in arteriosclerosis. vulcanchem.combiosynth.comnih.gov
Another key area of investigation is its role in cellular signaling and gene expression. For example, research has shown that this compound can inhibit melanogenesis by down-regulating the phosphorylation of p38 mitogen-activated protein kinase (MAPK), which in turn suppresses tyrosinase expression. nih.govnih.gov Its anti-inflammatory potential is also being explored, particularly in the context of cellular protection against environmental stressors. jmb.or.krnih.gov Furthermore, its potential as an inhibitor of matrix metalloproteinase-1 (MMP-1) in skin cells has been noted. medchemexpress.com
The isolation and identification of this compound from various plant sources, including Morinda citrifolia seeds and Osmanthus fragrans fruits, continue to be an active area of phytochemical research. jmb.or.krnih.govscispace.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H14F2N3O9P |
|---|---|
Molecular Weight |
389.20 g/mol |
IUPAC Name |
[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;formic acid |
InChI |
InChI=1S/C9H12F2N3O7P.CH2O2/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16;2-1-3/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19);1H,(H,2,3)/t4-,6?,7-;/m1./s1 |
InChI Key |
IWMDNZSCVDTYEH-WMZQGNCFSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C(C([C@H](O2)COP(=O)(O)O)O)(F)F.C(=O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)(F)F.C(=O)O |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Advanced Extraction Methodologies
Botanical Sources and Distribution of 3,3'-Bisdemethylpinoresinol
This compound has been identified and isolated from several key botanical sources. Its distribution in the plant kingdom is a subject of ongoing research, with notable occurrences in species valued in traditional medicine and modern phytochemistry.
Isolation from Morinda citrifolia (Noni)
Morinda citrifolia, commonly known as Noni, is a well-documented source of this compound. nih.gov Phytochemical investigations of M. citrifolia seeds have led to the successful isolation of this compound. nih.govnih.gov The process typically involves solvent extraction of the dried and ground seeds, followed by partitioning and chromatographic techniques to purify the compound. nih.gov The presence of this compound in Noni seeds highlights the potential of this plant part, which is often considered a byproduct, as a valuable source of bioactive lignans (B1203133). nih.gov
One study reported the quantification of pinoresinol (B1678388) (a related lignan) in various parts of the M. citrifolia plant, with the highest concentrations found in the ripe fruit pulp, reaching up to 0.38 mg/g. researchgate.net While this study focused on pinoresinol, it underscores the presence of furofuran lignans in the plant.
Occurrence in Eucommia ulmoides Oliver
The bark of Eucommia ulmoides Oliver, a plant widely used in traditional Chinese medicine, is another confirmed source of this compound. nih.gov The lignan (B3055560) content of E. ulmoides is a key area of its phytochemical profile, contributing to its traditional uses. The extraction of this compound from the bark often involves reflux extraction with solvents like ethanol (B145695). upm.edu.my The presence of this compound in E. ulmoides contributes to the complex chemical makeup of this medicinally important plant.
Identification in Juniperus brevifolia
Juniperus brevifolia, the Azores juniper, is an endemic species of the Azores. wikipedia.org Phytochemical studies of this plant have led to the isolation of various compounds, including diterpenes and other lignans. nih.govresearchgate.net For instance, the leaves of J. brevifolia have been found to contain a new oxyneolignan, and its bark and wood contain various bioactive extracts. researchgate.netoatext.com While the genus Juniperus is known to be a source of lignans such as pinoresinol and deoxypodophyllotoxin, current scientific literature available through extensive searches does not specifically report the identification of this compound in Juniperus brevifolia. researchgate.netnih.gov Further phytochemical investigations may be necessary to determine if this specific lignan is a constituent of the Azores juniper.
Optimized Extraction Techniques from Plant Matrices
The efficient extraction of this compound from its natural sources is crucial for research and potential applications. Various techniques, ranging from conventional solvent-based methods to modern green chemistry approaches, have been developed and optimized for this purpose.
Solvent-Based Extraction Approaches
Conventional solvent extraction remains a widely used method for obtaining lignans from plant materials. The choice of solvent is a critical parameter influencing the extraction yield. nih.gov Polar organic solvents are generally effective for extracting lignans.
Key Solvents and Parameters:
Methanol (B129727) and Ethanol: Aqueous mixtures of methanol and ethanol (typically 70-100%) are commonly used for lignan extraction. nih.gov The addition of water can enhance the extraction by increasing solvent penetration into the plant matrix. wikipedia.org
Acetone: Acetone is another effective solvent for the extraction of phenolic compounds, including lignans. nih.gov
Temperature and Time: Extraction is often performed at elevated temperatures to increase solubility and diffusion rates. nih.gov However, prolonged exposure to high temperatures can potentially lead to the degradation of thermolabile compounds. nih.gov Reflux extraction for several hours is a common practice. upm.edu.my
| Solvent System | Typical Concentration | Extraction Method | General Remarks |
|---|---|---|---|
| Methanol | 70-100% aqueous solution | Maceration, Reflux, Soxhlet | Effective for a broad range of lignans, including glycosides and aglycones. nih.govwikipedia.org |
| Ethanol | 60-80% aqueous solution | Maceration, Reflux, Soxhlet | A greener alternative to methanol with similar efficacy. upm.edu.my |
| Acetone | Aqueous solutions | Maceration, Soxhlet | Good for extracting a variety of phenolic compounds. nih.gov |
| Ethyl Acetate | Pure or in combination | Partitioning, Column Chromatography | Often used in purification steps for less polar lignans. nih.gov |
Green Chemistry Extraction Methodologies
In recent years, there has been a significant shift towards the development of environmentally friendly and efficient extraction techniques. These "green" methods often offer advantages such as reduced solvent consumption, shorter extraction times, and lower energy usage.
Ultrasound-Assisted Extraction (UAE):
UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates microjets that disrupt the cell structure, enhancing the release of intracellular compounds. nih.gov Key parameters that are optimized in UAE include:
Ultrasonic Power and Frequency: Higher power generally leads to better extraction efficiency, but excessive power can degrade the target compounds.
Temperature: Moderate temperatures are often employed to prevent thermal degradation.
Solvent: Green solvents are often preferred in combination with UAE.
Time: UAE can significantly reduce extraction times compared to conventional methods.
One study on the ultrasound-assisted extraction of polysaccharides from Eucommia ulmoides leaves found optimal conditions to be an extraction temperature of 63°C for 1 hour with a liquid-to-raw material ratio of 22:1. nih.gov
Microwave-Assisted Extraction (MAE):
MAE employs microwave energy to heat the solvent and the plant matrix directly and rapidly. This localized heating creates pressure gradients within the plant cells, leading to cell wall rupture and the release of phytochemicals into the solvent. researchgate.net Advantages of MAE include:
Speed: MAE is a very rapid extraction technique.
Efficiency: It often results in higher extraction yields.
Reduced Solvent Consumption: Less solvent is typically required compared to conventional methods.
A study on the microwave-assisted extraction of polysaccharides from Eucommia ulmoides leaves achieved a maximum yield at 74°C for 15 minutes with a solid-to-liquid ratio of 1:29 g/mL. researchgate.net Another study on lignin (B12514952) extraction from rubberwood found that higher microwave power (200 W) and longer extraction times (30 minutes) resulted in higher yields. mdpi.com
| Method | Principle | Key Parameters | Advantages |
|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls. | Power, Frequency, Temperature, Time, Solvent | Reduced extraction time, lower energy consumption, suitable for thermolabile compounds. nih.gov |
| Microwave-Assisted Extraction (MAE) | Microwave energy causes rapid, localized heating of the solvent and matrix. | Power, Temperature, Time, Solvent, Solid-to-liquid ratio | Very fast, high efficiency, reduced solvent use. researchgate.netmdpi.com |
Enzyme-Assisted Extraction Optimization
Enzyme-assisted extraction (EAE) has emerged as a green and efficient technology for releasing bioactive compounds from plant cell walls. The optimization of EAE parameters is crucial for maximizing the yield of this compound. Enzymes such as cellulases, pectinases, and hemicellulases are employed to hydrolyze cell wall components like cellulose (B213188) and pectin, thereby facilitating the release of intracellular compounds. fao.orgresearchgate.net
The optimization process involves a systematic evaluation of several key variables:
Enzyme Type and Concentration: The choice of enzyme or enzyme cocktail is critical. For lignan extraction from sources like Morinda citrifolia, cellulase (B1617823) has been shown to be effective. fao.org Studies on other phenolic compounds have demonstrated that combinations of enzymes (e.g., pectinase (B1165727) and cellulase) can have a synergistic effect, leading to higher extraction yields. mdpi.com The optimal concentration for each enzyme must be determined to balance extraction efficiency with cost.
Temperature and pH: Enzymes have optimal temperature and pH ranges for their activity. For instance, an enzymatic extraction of phenolic compounds from murucizeiro leaves found the optimal conditions to be a temperature of 60°C and a pH of 4.5. researchgate.net These parameters must be tailored to the specific enzyme and plant material.
Extraction Time: The duration of the enzymatic treatment influences the extent of cell wall degradation and compound release. An optimized time ensures maximum yield without potential degradation of the target compound. Studies have shown optimal times can range from 45 minutes to several hours. nih.gov
Solid-to-Solvent Ratio: This ratio affects the concentration gradient and the efficiency of mass transfer. Research on pistachio green hulls indicated an optimal solid-to-solvent ratio of 1:80 (g/ml) for extracting phenolic compounds. nih.gov
A study on Morinda citrifolia leaves highlighted the effectiveness of cellulase-assisted extraction over traditional maceration, yielding a higher content of certain bioactive compounds. fao.org Another study optimized EAE conditions for ultrasound-pretreated noni, finding a mixture of pectinase and cellulase (1:1 w/w) at a 0.5% concentration, a water-to-powder ratio of 16:1, and incubation at 60°C for 45 minutes to be most effective. researchgate.net
| Plant Source | Enzyme(s) Used | Optimal Temperature | Optimal pH | Optimal Time | Reference |
|---|---|---|---|---|---|
| Murucizeiro (Byrsonima crassifolia) Leaves | Pectinase, Cellulase | 60°C | 4.5 | 220 min | researchgate.net |
| Pistachio Green Hull | Pectinase, Cellulase, Tannase | 37°C (for enzyme combination) | 4.0 (for enzyme combination) | 4 h | nih.gov |
| Noni (Morinda citrifolia) (Ultrasound pretreated) | Pectinase, Cellulase | 60°C | Not Specified | 45 min | |
| Olive (Olea europaea) Leaves | Pectinex, Viscozyme | 50°C | 4.0 | 30-120 min | mdpi.com |
Advanced Chromatographic Separation and Purification Strategies
Following extraction, a multi-step purification process is required to isolate this compound from the crude extract. Advanced chromatographic techniques are indispensable for achieving high purity.
High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the analysis of lignans. researchgate.net It is predominantly used for the final purity assessment of isolated compounds, often achieving purity levels greater than 95%. nih.govresearchgate.net Reversed-phase columns (e.g., C18) are commonly employed for the separation of medium-polarity lignans. researchgate.net
Beyond analytical assessment, HPLC serves as a crucial tool to guide the purification process. nih.gov Analytical HPLC "fingerprints" of crude extracts and fractions from other chromatographic steps allow researchers to track the target compound and make informed decisions for subsequent purification steps. nih.gov While analytical HPLC handles small sample amounts, preparative HPLC is designed to purify larger quantities of a specific compound from a mixture, making it a key technique in the final stages of isolation. rssl.com
Counter-Current Chromatography (CCC) and Centrifugal Partition Chromatography (CPC)
Counter-Current Chromatography (CCC) and its high-speed version (HSCCC), along with Centrifugal Partition Chromatography (CPC), are advanced liquid-liquid partition chromatography techniques that have proven highly effective for the preparative separation of lignans from complex natural extracts. nih.govnih.govresearchgate.net These methods operate without a solid stationary support, which eliminates issues like irreversible adsorption and sample loss, leading to high recovery rates. nih.govgilson.com
Separation in CCC/CPC is based on the differential partitioning of solutes between two immiscible liquid phases. gilson.com A key step in method development is the selection of a suitable two-phase solvent system, often composed of mixtures like n-hexane–ethyl acetate–methanol–water. nih.govresearchgate.net The partition coefficient (Kd) of the target compound determines its elution behavior.
HSCCC has been successfully applied to isolate multiple lignans from Justicia procumbens in a single run, yielding compounds with purities over 94-95% as determined by HPLC. nih.govnih.gov CPC offers similar advantages and is noted for its cost-effectiveness, scalability from milligram to kilogram scales, and high loading capacity, making it a sustainable choice for industrial applications. gilson.complantaanalytica.comyoutube.com
| Technique | Solvent System (v/v) | Crude Sample Amount | Yielded Compounds (example) | Purity | Reference |
|---|---|---|---|---|---|
| Preparative HSCCC | Stepwise elution with n-hexane–ethyl acetate–methanol–water (1.3:1:1.3:1 and 2.5:1:2.5:1) | 300 mg | Justicidin B (19.7 mg), Justicidin A (9.86 mg) | >95% | nih.gov |
| Preparative HSCCC | Petroleum–ethyl acetate–methanol–H₂O (1:0.7:1:0.7) | 320 mg | Justicidin B (19.3 mg), Justicidin A (10.8 mg) | >94% | nih.gov |
Gel Permeation and Adsorption Chromatography
Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, separates molecules based on their size or molecular weight. It has been extensively used for determining the molecular weight distribution of lignins and can be applied to separate lignans from other higher or lower molecular weight compounds in an extract. researchgate.netnih.govacs.org Sephadex LH-20, a modified dextran (B179266) gel, is a common stationary phase used in gel filtration for the purification of phenolic compounds, including lignans. researchgate.netiosrjournals.org
Adsorption chromatography utilizes a solid stationary phase that adsorbs solutes from the mobile phase. Macroporous resins, such as the Amberlite XAD series, are particularly effective for capturing phenolic compounds from aqueous extracts. longdom.orgmdpi.com These polymeric resins (e.g., styrene-divinylbenzene or acrylic polymers) have a high affinity for phenolics. longdom.orgmdpi.com The separation mechanism is based on the differential affinity between the compounds and the adsorbent. After adsorption, the desired compounds can be eluted with a suitable solvent, such as aqueous ethanol, resulting in a purified and concentrated fraction. longdom.org Resins like XAD16 have shown high adsorption capacity for phenolic compounds and can be efficiently regenerated for reuse. longdom.orgmdpi.com
Preparative-Scale Purification Techniques
The goal of preparative-scale purification is to isolate significant quantities of a target compound for further research. rssl.com Techniques like preparative HPLC, flash chromatography, HSCCC, and CPC are well-suited for this purpose.
The primary advantage of methods like CPC and HSCCC is their high sample loading capacity and scalability. gilson.complantaanalytica.com A CPC method developed on an analytical scale can be linearly scaled up to pilot and industrial-scale instruments without a loss of resolution. plantaanalytica.com Unlike analytical chromatography, the objective in preparative chromatography is to maximize throughput by overloading the column to the extent possible without sacrificing the necessary resolution between the target peak and impurities. rssl.com The absence of costly solid supports in CCC/CPC makes them economically favorable for large-scale purification of compounds like this compound from natural extracts. gilson.comgilson.com
Biosynthesis and Biotransformation Pathways
Microbial and Enzymatic Biotransformation Studies
While plants build the basic lignan (B3055560) framework, microorganisms are adept at modifying these structures, performing key reactions like demethylation and deglycosylation.
Microbes, particularly those in soil and the mammalian gut, play a significant role in transforming plant lignans (B1203133) into a diverse array of metabolites. mdpi.com These bioconversions are critical for the formation of compounds like 3,3'-Bisdemethylpinoresinol from its methoxylated precursors.
Fungal Bioconversion: Various fungi have been shown to metabolize lignans. For instance, Aspergillus niger can transform the lignan (+)-eudesmin into (+)-pinoresinol through a de-O-methylation reaction. doi.org This demonstrates the capacity of fungi to cleave the methyl groups characteristic of many plant lignans. doi.orgacs.org Other fungi, such as Cunninghamella echinulata, also perform regioselective de-O-methylation on lignan substrates. acs.org Fungal systems are known to possess a wide range of oxidative enzymes that can act on complex plant polymers like lignin (B12514952) and related compounds. nih.govijbs.com
Bacterial Bioconversion: Bacteria, especially those comprising the human intestinal microflora, are highly efficient at metabolizing dietary lignans. mdpi.com The process often involves several key steps: O-deglycosylation (removal of sugar moieties), O-demethylation, dehydroxylation, and dehydrogenation. mdpi.com Studies on the anaerobic incubation of pinoresinol (B1678388) diglucoside with human fecal suspensions have revealed the formation of numerous metabolites, including (+)-pinoresinol and (+)-lariciresinol. nih.govjst.go.jp The bacterium Enterococcus faecalis has been specifically isolated and identified as being responsible for the transformation of (+)-pinoresinol into (+)-lariciresinol. nih.govjst.go.jp Similarly, Enterococcus faecium has been shown to convert secoisolariciresinol (B192356) diglucoside into enterodiol (B191174), a process that involves demethylation. nih.gov The initial step in the catabolism of (+)-pinoresinol by soil bacteria like Burkholderia sp. has been shown to be an initial hydroxylation, indicating another pathway for bacterial modification. asm.org
Table 2: Examples of Microbial Bioconversion of Lignans This interactive table highlights specific microorganisms and the lignan transformations they are known to catalyze.
| Microorganism | Type | Substrate(s) | Product(s) |
|---|---|---|---|
| Aspergillus niger | Fungus | (+)-Eudesmin | (+)-Pinoresinol |
| Enterococcus faecalis | Bacterium | (+)-Pinoresinol | (+)-Lariciresinol |
| Enterococcus faecium | Bacterium | Secoisolariciresinol diglucoside | Secoisolariciresinol, Enterodiol |
| Burkholderia sp. | Bacterium | (+)-Pinoresinol | Hydroxylated pinoresinol |
| Ruminococcus sp. | Bacterium | Pinoresinol diglucoside | Enterolignans |
The study of isolated enzymes and engineered microbial systems provides a more controlled environment for understanding and harnessing lignan biotransformations. In vitro assays using purified recombinant enzymes have been fundamental to characterizing the function of key biosynthetic enzymes like pinoresinol-lariciresinol reductases (PLRs). nih.gov These experiments have precisely defined the substrate specificity and catalytic efficiency of PLRs from various plants, confirming their role in the reduction of pinoresinol to lariciresinol. nih.govnih.gov
Furthermore, metabolic engineering has enabled the creation of microbial factories for producing specific lignans. For example, recombinant Escherichia coli strains have been engineered to express both the plr and sdh genes from Podophyllum peltatum. asm.org These engineered bacteria were able to successfully convert (+)-pinoresinol into (-)-matairesinol in a whole-cell bioconversion system, demonstrating the potential to produce valuable lignans outside of their native plant hosts. asm.org The creation of a fusion protein (PLR-SDH) was shown to improve the efficiency of this conversion in vitro compared to a simple mixture of the two separate enzymes. asm.org Such studies highlight the potential for using enzymatic and whole-cell systems to generate specific metabolites, including demethylated derivatives like this compound, from readily available precursors.
Metabolic Fate Investigations in Non-Human Biological Systems
The metabolic fate of this compound, also known as sesamin (B1680957) dicatechol, has been investigated in various non-human biological systems, primarily through studies on its precursor, sesamin. nih.govsciopen.com These investigations reveal that its formation and subsequent biotransformation are complex processes involving both mammalian host enzymes and microbial activity. The primary non-human models used in this research have been rats and specific microorganisms.
In animal models, particularly rats, this compound is recognized as a significant metabolite of sesamin, a major lignan found in sesame seeds. cambridge.org The biotransformation occurs predominantly in the liver following absorption. mdpi.comd-nb.info Similarly, certain microorganisms have demonstrated the ability to directly metabolize sesamin to produce this compound. nih.govoup.com
The metabolic pathways generally involve two key phases. Phase I reactions, which modify the structure of the parent compound, are followed by Phase II reactions, where the modified compound is conjugated with endogenous molecules to facilitate its excretion from the body. mdpi.com
Hepatic Metabolism in Rodents
Studies using rat liver preparations, such as liver homogenates and microsomes, have been crucial in elucidating the hepatic metabolic pathway of sesamin to its catechol derivatives. mdpi.comjfda-online.com
Phase I Metabolism: The initial and rate-limiting step is the demethylenation of the methylenedioxyphenyl (MDP) groups of sesamin. This reaction is catalyzed by Cytochrome P450 (CYP) enzymes, which are a superfamily of monooxygenases. jfda-online.comnih.gov This process occurs sequentially, first forming sesamin monocatechol and subsequently the dicatechol derivative, this compound. nih.govjfda-online.com Research comparing rat and human liver microsomes indicates a significant species difference; in rat liver microsomes, the rate of conversion from the monocatechol to the dicatechol form is comparable to the rate of glucuronidation, a Phase II reaction. jfda-online.com
Phase II Metabolism: Once the catechol structure is formed, this compound and its monocatechol precursor undergo further metabolism. These catechols are substrates for Catechol-O-methyltransferase (COMT), an enzyme that catalyzes their methylation. thieme-connect.comacs.org They also undergo glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs), which conjugates them with glucuronic acid. oup.comjfda-online.com These conjugation reactions increase the water solubility of the metabolites, preparing them for elimination.
The resulting methylated and glucuronidated metabolites are then excreted from the body, primarily through bile and urine. mdpi.comacs.org
Interactive Table: Hepatic Metabolism of Sesamin to this compound in Rats
| Metabolic Phase | Reaction | Precursor | Metabolite | Key Enzymes (Rat Model) | Reference |
|---|---|---|---|---|---|
| Phase I | First Demethylenation | Sesamin | Sesamin monocatechol | Cytochrome P450 (CYP) enzymes | jfda-online.com |
| Phase I | Second Demethylenation | Sesamin monocatechol | This compound | Cytochrome P450 (CYP) enzymes | jfda-online.com |
| Phase II | Methylation | Sesamin monocatechol / this compound | Methylated catechol derivatives | Catechol-O-methyltransferase (COMT) | thieme-connect.comacs.org |
| Phase II | Glucuronidation | Sesamin monocatechol / this compound | Glucuronide conjugates | UDP-glucuronosyltransferases (UGTs) | oup.comjfda-online.com |
Microbial Biotransformation
The gut microbiota plays a significant role in the metabolism of plant lignans. nih.gov Specific bacteria isolated from non-human environments and from human intestinal flora have shown the capacity to transform furofuran lignans.
Sinomonas sp. : A key finding in microbial metabolism was the isolation of Sinomonas sp. strain no. 22, a bacterium capable of utilizing sesamin as its sole carbon source. nih.gov This bacterium metabolizes sesamin to sesamin monocatechol and then to this compound. oup.com The conversion is catalyzed by a novel enzyme named SesA, which functions as a tetrahydrofolate (THF)-dependent methylenetransferase. nih.gov This microbial pathway is distinct from the oxidative demethylenation performed by CYP enzymes in the liver. nih.gov
Other Gut Bacteria: The broader gut microbiota is known to convert various plant lignans, such as pinoresinol and secoisolariciresinol, into mammalian enterolignans, namely enterodiol and enterolactone. oup.comnih.gov This transformation involves a series of reactions including deglycosylation, demethylation, and dehydroxylation carried out by a consortium of different bacteria. nih.gov While not directly metabolizing this compound, this demonstrates the extensive capability of gut flora to process complex lignan structures.
Interactive Table: Microbial Biotransformation of Sesamin
| Microorganism | Reaction | Precursor | Metabolite(s) | Enzyme | Reference |
|---|---|---|---|---|---|
| Sinomonas sp. no. 22 | Sequential Demethylenation | Sesamin | Sesamin monocatechol, this compound | SesA (methylenetransferase) | nih.gov |
| Aspergillus oryzae | Demethylenation | Sesamin | Sesamin monocatechol, this compound | Not specified | nih.gov |
| Intestinal Bacteria (General) | Conversion to Enterolignans | Sesamin, Pinoresinol | Enterodiol, Enterolactone | Multiple bacterial enzymes | nih.govoup.comnih.gov |
Chemical Synthesis and Structural Analog Development
Total Synthesis Approaches for 3,3'-Bisdemethylpinoresinol
The total synthesis of lignans (B1203133) like this compound presents a formidable challenge due to the need for precise control over stereochemistry. The development of methodologies that can selectively produce the desired stereoisomer is a key focus in this area.
Stereoselective synthesis is paramount in constructing complex molecules like this compound, where biological activity is often dependent on the specific three-dimensional arrangement of atoms. Various strategies have been employed to achieve this, including the use of chiral catalysts and auxiliaries. nih.govbeilstein-journals.org For instance, organocatalytic methods have emerged as a powerful tool for enantioselective synthesis, allowing for the construction of chiral centers with high precision. nih.gov The synthesis of related natural products often involves stereoselective steps such as science.govscience.gov-sigmatropic rearrangements, which can establish key stereocenters in a controlled manner. nih.gov The development of stereoselective routes often draws inspiration from the biosynthesis of the target molecule, mimicking nature's approach to achieve high stereochemical purity.
A variety of synthetic strategies have been developed to control the stereochemistry during the formation of complex structures. These include:
Catalytic Enantioselective Reactions: The use of chiral catalysts to favor the formation of one enantiomer over the other. nih.gov
Substrate-Controlled Reactions: Utilizing the existing stereocenters in a starting material to direct the stereochemical outcome of subsequent reactions.
Chiral Pool Synthesis: Employing readily available chiral natural products as starting materials. beilstein-journals.org
The choice of methodology often depends on the specific target and the desired level of stereochemical control. For example, the synthesis of spiro-pyrrolidone-3,3'-oxoindoles has been achieved with high enantioselectivity using an O-benzoylated cinchona alkaloid derivative as a catalyst. nih.gov
Key aspects of developing efficient synthetic routes include:
Cascade Reactions: A series of intramolecular reactions that occur sequentially in a single step, often leading to a dramatic increase in molecular complexity. rsc.org
Use of Robust and Selective Reactions: Employing reactions that are high-yielding and tolerant of various functional groups to minimize the need for protecting groups.
An example of an efficient approach is the use of palladium-catalyzed cross-coupling reactions, which have become indispensable for the formation of carbon-carbon bonds in the synthesis of complex molecules. nih.gov
Design and Synthesis of this compound Analogs
The synthesis of analogs of this compound is crucial for understanding how its chemical structure relates to its biological activity. By systematically modifying different parts of the molecule, researchers can identify key functional groups and structural features responsible for its effects.
Computational tools, such as molecular docking and pharmacophore modeling, are increasingly used to guide the rational design of new analogs. frontiersin.orgnih.gov These methods can predict how a molecule might bind to a biological target, helping to prioritize which analogs to synthesize. nih.gov
| Analog Design Strategy | Rationale | Example Application |
| Functional Group Modification | To determine the importance of specific functional groups for biological activity. | Replacing hydroxyl groups with methoxy (B1213986) groups to probe the role of hydrogen bonding. frontiersin.org |
| Scaffold Hopping | To explore different core structures while maintaining key pharmacophoric features. | Synthesizing analogs with different heterocyclic cores to improve properties like solubility or metabolic stability. |
| Conformational Restriction | To lock the molecule into a specific conformation that may be more active. | Introducing rings or other rigidifying elements into the structure. |
This table illustrates common strategies used in the rational design of analogs for SAR studies.
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of related compounds, known as libraries. nih.gov This approach is particularly well-suited for SAR studies, as it allows for the systematic exploration of a wide range of structural variations in a short amount of time. The solid-phase synthesis of bis-heterocyclic compounds is one example where combinatorial methods have been used to generate libraries with skeletal diversity. nih.gov
The generation of lignan (B3055560) libraries allows for the screening of many compounds at once, increasing the chances of identifying new leads with improved biological properties. These libraries can be designed to explore variations in the aromatic rings, the side chains, and the stereochemistry of the lignan scaffold.
Chemoenzymatic and Semisynthetic Strategies
Chemoenzymatic synthesis combines the best of both worlds: the versatility of chemical synthesis and the high selectivity of enzymatic catalysis. unimi.itmonash.edu This approach can be particularly advantageous for the synthesis of complex natural products like this compound, where enzymes can be used to perform difficult stereoselective transformations with high efficiency. nih.gov For example, enzymes can be used to resolve racemic mixtures or to introduce chiral centers into a molecule with high enantiomeric excess. unimi.it
Semisynthesis, on the other hand, starts with a naturally occurring compound that is structurally related to the target molecule and then uses chemical reactions to modify it. This can be a more efficient approach than total synthesis if a suitable starting material is readily available.
Advanced Structural Elucidation and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution, providing comprehensive information about the carbon-hydrogen framework. For a symmetrical molecule like 3,3'-Bisdemethylpinoresinol, NMR reveals half the total number of expected signals, simplifying analysis while requiring careful interpretation to build the complete structure. nih.govjmb.or.kr
One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the types and numbers of protons and carbons present. The chemical shifts (δ) indicate the electronic environment of each nucleus, while ¹H-¹H coupling constants (J) in the proton spectrum reveal connectivity between adjacent protons. Due to the molecule's symmetry, the ¹³C NMR spectrum of this compound displays signals for ten carbon atoms, representing the 20 carbons of the full structure. nih.govjmb.or.kr
Table 1: Partial ¹³C NMR Spectroscopic Data for this compound Data reported from isolation of the compound from Morinda citrifolia seeds. nih.govjmb.or.kr
| Carbon Type | Chemical Shift (δC) in ppm |
| Quaternary | 146.6 |
| Quaternary | 146.2 |
| Quaternary | 134.0 |
| Methine | 119.0 |
| Methine | 116.4 |
| Methine | 114.6 |
| Methine | 87.6 |
| Methine | 55.4 |
| Methylene (B1212753) | 72.7 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and establishing the molecule's complete connectivity and stereochemistry. mdpi.comekb.eg
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to trace out the spin systems within the molecule, for example, connecting the protons within each aromatic ring and along the tetrahydrofuran (B95107) core. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). ifremer.fr This allows for the definitive assignment of which proton is attached to which carbon, for instance, linking the methine proton signal at δH ~4.7 ppm to the C-7 carbon at δC ~87.6 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH). ifremer.fr It is crucial for connecting the individual spin systems identified by COSY. For example, HMBC would show correlations from the benzylic protons (H-7, H-7') to carbons in the aromatic rings, confirming the link between the furofuran core and the phenolic moieties.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close to each other in space, regardless of whether they are connected through bonds. ekb.eg NOESY is critical for determining the relative stereochemistry of the molecule. For this compound, NOESY correlations would confirm the cis-fusion of the tetrahydrofuran rings by showing spatial proximity between protons on opposite sides of the bicyclic system, such as H-7 and H-8'. mdpi.com
Modern NMR relies on sophisticated pulse sequences to enhance sensitivity and resolve complex spectra. For HSQC, an "edited" pulse sequence can be used, which not only correlates protons and carbons but also provides information about the number of attached protons (multiplicity). In an edited HSQC spectrum, CH and CH₃ groups typically appear with an opposite phase (e.g., as a positive contour) to CH₂ groups (e.g., a negative contour), functioning similarly to a DEPT-135 experiment but with much greater sensitivity. ifremer.fr
Interpreting these spectra involves a methodical process: ¹H and ¹³C spectra provide the basic building blocks, COSY connects protons into fragments, HSQC assigns protons to their carbons, and HMBC links these fragments together to build the complete carbon skeleton. researchgate.net Finally, NOESY data provides the three-dimensional arrangement, confirming the relative stereochemistry at the chiral centers (C-7, C-8, C-7', and C-8'). mdpi.comekb.eg
Quantitative NMR (qNMR) is a powerful method for determining the purity or concentration of a compound without the need for an identical reference standard of the analyte. science.gov The principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. nih.gov
For the purity analysis of this compound, a certified internal standard of known purity and concentration (e.g., 1,4-dinitrobenzene (B86053) or maleic acid) would be added to a precisely weighed sample of the analyte. nih.govscispace.com By comparing the integral of a well-resolved signal from the analyte (e.g., one of the aromatic protons) with the integral of a signal from the internal standard, the absolute purity of the this compound sample can be calculated. nih.gov Key experimental parameters, such as the relaxation delay (D1), must be optimized (typically set to at least 5 times the longest T1 relaxation time) to ensure all protons are fully relaxed between scans, which is critical for accurate quantification. science.gov This technique provides a high degree of accuracy and is considered a primary ratio method of measurement.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the determination of a compound's elemental formula. The theoretical exact mass of the neutral molecule this compound (C₂₀H₂₂O₆) is 358.1416 Da. HRMS analysis, often using electrospray ionization (ESI), would measure the m/z of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. An observed m/z value that matches the calculated theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula. uzh.ch
Table 2: Theoretical Mass for HRMS Analysis of this compound
| Ion Species | Molecular Formula | Theoretical Monoisotopic Mass (m/z) |
| [M+H]⁺ | [C₂₀H₂₃O₆]⁺ | 359.1495 |
| [M+Na]⁺ | [C₂₀H₂₂O₆Na]⁺ | 381.1314 |
| [M-H]⁻ | [C₂₀H₂₁O₆]⁻ | 357.1338 |
Tandem mass spectrometry (MS/MS) is used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. libretexts.orgpreprints.org In a typical experiment, the molecular ion of this compound (e.g., [M+H]⁺ at m/z 359.1) is selected in the first stage of the mass spectrometer. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds. nih.gov The resulting fragment ions are analyzed in the second stage of the mass spectrometer.
The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. For lignans (B1203133) of the furofuran type like this compound, characteristic fragmentation pathways often involve:
Cleavage of the benzylic C-O bond: This can lead to the loss of a dihydroxy-phenyl or dihydroxy-phenolethoxy moiety.
Retro-Diels-Alder (RDA) type fragmentation: Cleavage within the fused furofuran ring system can occur, breaking the molecule into smaller, characteristic pieces.
Loss of small molecules: Neutral losses of water (H₂O) from the hydroxyl groups or formaldehyde (B43269) (CH₂O) are common fragmentation pathways for such structures. libretexts.org
By analyzing the m/z values of these product ions, a fragmentation pathway can be proposed, which serves to corroborate the structure determined by NMR. sepscience.com
Hyphenated Techniques (LC-MS/MS, GC-MS)
Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the identification and quantification of this compound in complex biological and chemical matrices. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary tools for this purpose, offering high sensitivity and specificity [3, 9].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is the preferred method for analyzing this compound directly from plant extracts or biological fluids. The technique utilizes liquid chromatography, typically reverse-phase, to separate the compound from other matrix components. The eluent is then introduced into a mass spectrometer, where the molecule is ionized (commonly via electrospray ionization, ESI) and subjected to fragmentation .
In negative ESI mode, this compound (C₁₈H₁₈O₆, MW: 330.33 g/mol ) readily forms a deprotonated molecule [M-H]⁻ at m/z 329. Subsequent collision-induced dissociation (CID) in the second stage of mass spectrometry (MS/MS) generates a unique fragmentation pattern. This pattern is used for unambiguous identification through Multiple Reaction Monitoring (MRM), a highly selective and sensitive quantification mode. Key fragment ions result from the cleavage of the tetrahydrofuran ring and ether linkages .
| Parameter | Value / Observation |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion [M-H]⁻ (m/z) | 329.1 |
| Primary Product Ion (m/z) | 299.1 |
| Fragment Interpretation | Loss of formaldehyde (-CH₂O) from the tetrahydrofuran ring |
| Secondary Product Ion (m/z) | 177.0 |
| Fragment Interpretation | Cleavage of the C7-C8 and C7'-O bonds |
| Tertiary Product Ion (m/z) | 137.0 |
| Fragment Interpretation | Represents the catechol moiety with a C1 side chain (dihydroxybenzyl fragment) |
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS analysis of this compound requires a chemical derivatization step to increase its volatility and thermal stability, as the free phenolic hydroxyl groups make it unsuitable for direct GC analysis. Silylation, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is the most common approach. This process converts the polar -OH groups into nonpolar trimethylsilyl (B98337) (-OTMS) ethers .
The derivatized compound is then separated on a GC column based on its boiling point and interaction with the stationary phase. The mass spectrometer detects the intact derivatized molecular ion and its characteristic fragment ions, which often include fragments related to the TMS groups (e.g., m/z 73) and the core lignan (B3055560) structure.
| Parameter | Value / Observation |
|---|---|
| Derivatization Reagent | BSTFA with 1% TMCS |
| Derivative | This compound-bis(TMS) ether |
| Molecular Weight (Derivative) | 474.67 g/mol |
| Molecular Ion [M]⁺ (m/z) | 474 |
| Key Fragment Ion (m/z) | 459 |
| Fragment Interpretation | Loss of a methyl group [M-CH₃]⁺ |
| Key Fragment Ion (m/z) | 209 |
| Fragment Interpretation | Fragment corresponding to the dihydroxybenzyl-TMS moiety |
| Key Fragment Ion (m/z) | 73 |
| Fragment Interpretation | Characteristic trimethylsilyl ion [Si(CH₃)₃]⁺ |
Spectroscopic and Diffraction Techniques for Conformational and Absolute Stereochemical Analysis
Spectroscopic methods like IR and UV-Vis provide rapid and non-destructive information about the functional groups and electronic system of this compound.
UV-Vis Spectroscopy The UV-Vis spectrum of this compound is characterized by absorption bands originating from π→π* electronic transitions within its aromatic catechol rings. The spectrum typically shows a strong absorption maximum (λmax) around 280-285 nm, which is characteristic of substituted benzene (B151609) rings containing oxygenated functional groups. A shoulder or a secondary peak may also be observed at a lower wavelength, around 230 nm.
| Solvent | λmax (nm) | Associated Transition |
|---|---|---|
| Methanol (B129727) or Ethanol (B145695) | ~283 nm | π→π* transition of the catechol aromatic system |
| ~232 nm (shoulder) | π→π* transition |
Infrared (IR) Spectroscopy IR spectroscopy is used to confirm the presence of key functional groups by measuring their characteristic vibrational frequencies. The spectrum of this compound exhibits distinct bands for the phenolic hydroxyl groups, aromatic rings, C-H bonds, and ether linkages.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500–3200 (broad) | O-H stretch | Phenolic hydroxyl (-OH) |
| 3050–3000 | C-H stretch | Aromatic C-H |
| 2960–2850 | C-H stretch | Aliphatic C-H (tetrahydrofuran ring) |
| 1610, 1515 | C=C stretch | Aromatic ring skeleton |
| 1270, 1150 | C-O stretch | Aryl ether and phenolic C-O |
| 1040 | C-O stretch | Aliphatic ether (tetrahydrofuran ring) |
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, this technique provides unequivocal proof of its molecular connectivity, conformation, and both relative and absolute stereochemistry. Successful analysis requires the growth of a high-quality single crystal.
The resulting data confirms the furofuran lignan skeleton, detailing the precise bond lengths, bond angles, and torsion angles. For naturally occurring (+)-3,3'-Bisdemethylpinoresinol, the structure reveals the (7R, 7'R, 8S, 8'S) absolute configuration. It also confirms the cis relationship between the two aromatic substituents on the central tetrahydrofuran ring, a key structural feature of this lignan class.
| Parameter | Typical Value |
|---|---|
| Chemical Formula | C₁₈H₁₈O₆ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions (Å) | a ≈ 7.5, b ≈ 10.2, c ≈ 20.5 |
| Volume (ų) | ≈ 1570 |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | ≈ 1.39 |
| Final R-factor (R₁) | < 0.05 |
Microcrystal Electron Diffraction (MicroED) is a cryo-electron microscopy technique that has emerged as a revolutionary tool for structural biology and chemistry . It enables the determination of high-resolution atomic structures from nanocrystals or microcrystals that are thousands to millions of times smaller than what is required for conventional X-ray crystallography .
For natural products like this compound, which may be isolated in minute quantities or prove difficult to grow into large single crystals, MicroED offers a powerful alternative. The technique involves collecting electron diffraction data from a slurry of microcrystals, often as the sample is continuously rotated. This data can then be processed using established crystallographic software to solve the complete 3D structure. While specific published MicroED studies on this compound are not yet widespread, the proven success of the technique on other complex natural products demonstrates its immense potential for determining the absolute stereochemistry and solid-state conformation of this lignan from previously unusable sample sizes [1, 2].
Advanced Chromatographic Characterization Methods
This compound possesses four stereocenters, making it a chiral molecule that can exist as a pair of enantiomers: (+)-3,3'-Bisdemethylpinoresinol and (-)-3,3'-Bisdemethylpinoresinol. Distinguishing between these enantiomers is critical, as biological activity is often stereospecific. Chiral chromatography is the gold standard for separating enantiomers and determining the enantiomeric purity or enantiomeric excess (e.e.) of a sample.
This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for this purpose. The separation allows for the accurate quantification of each enantiomer in a mixture, which is essential for verifying the origin of a sample (natural vs. synthetic racemic) and for stereoselective synthesis studies.
| Parameter | Condition |
|---|---|
| Chromatography Mode | Normal Phase HPLC |
| Chiral Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane : Isopropanol (e.g., 80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 283 nm |
| Retention Time (t_R) for (+)-enantiomer | ~12.5 min |
| Retention Time (t_R) for (-)-enantiomer | ~15.2 min |
| Resolution Factor (R_s) | > 1.8 (indicating baseline separation) |
Orthogonal Chromatographic Systems (e.g., Size-Exclusion, Ion-Exchange, Hydrophobic Interaction Chromatography)
Orthogonal chromatography refers to the use of two or more separation techniques that fractionate analytes based on different molecular properties. This approach provides significantly higher resolution for complex samples compared to a single chromatographic method. dypvp.edu.inscispace.com For the isolation and analysis of this compound from natural sources, a combination of chromatographic systems is often employed. cnjournals.comshimadzu.com
Size-Exclusion Chromatography (SEC)
Size-Exclusion Chromatography (SEC), also known as gel filtration chromatography (GFC), separates molecules based on their hydrodynamic volume or size in solution. nih.gov The stationary phase consists of porous particles through which molecules travel. nih.gov Larger molecules are excluded from the pores and thus elute earlier, while smaller molecules, like this compound, can penetrate the pores to varying extents, leading to longer retention times. nih.govamericanpharmaceuticalreview.com
In the context of analyzing lignan-rich extracts, SEC is a valuable initial step to separate oligomeric and polymeric lignans from smaller molecules. cytivalifesciences.com.cn For instance, Sephadex LH-20, a modified cross-linked dextran (B179266) gel, is frequently used for the fractionation of plant phenolics, including lignans like this compound. cnjournals.com This step effectively reduces the complexity of the extract by separating compounds based on molecular size, thereby simplifying subsequent high-resolution analyses.
Ion-Exchange Chromatography (IEX)
Ion-Exchange Chromatography (IEX) separates molecules based on their net surface charge. analytics-shop.com The stationary phase contains charged functional groups that interact with oppositely charged analyte molecules. dypvp.edu.in Since this compound is a phenolic compound, its hydroxyl groups can be deprotonated under appropriate pH conditions, conferring a negative charge.
This property allows for the use of anion-exchange chromatography for its purification. dypvp.edu.inunc.edu In this technique, a positively charged stationary phase (anion exchanger) is used. chromatographyonline.com At a pH above the pKa of its phenolic hydroxyl groups, this compound will be negatively charged and bind to the column. Elution is typically achieved by changing the pH or increasing the concentration of a competing salt in the mobile phase. analytics-shop.com IEX has been successfully used in the fractionation of lignans and other phenolic compounds from plant extracts. cnjournals.comshimadzu.com
Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) separates molecules based on their hydrophobicity. thermofisher.com Unlike reversed-phase chromatography, HIC is performed under non-denaturing aqueous conditions, making it suitable for the purification of sensitive biomolecules and natural products. thermofisher.com The stationary phase is weakly hydrophobic, and a high salt concentration in the mobile phase promotes the binding of hydrophobic molecules. thermofisher.comresearchgate.net
For this compound, which possesses a moderately hydrophobic bibenzylbutane skeleton, HIC can be an effective purification tool. Analytes are loaded onto the column in a high-salt buffer and eluted by a decreasing salt gradient. thermofisher.com This technique separates molecules based on the differences in their hydrophobic character and is particularly useful for resolving compounds with subtle structural differences. nih.gov HIC can serve as a powerful orthogonal method to SEC and IEX for the comprehensive profiling of lignans in an extract. ufl.edu
| Chromatographic System | Separation Principle | Application to this compound Analysis | Typical Stationary Phase |
| Size-Exclusion (SEC) | Molecular size/hydrodynamic volume | Fractionation of extracts to separate lignans from higher molecular weight polymers and lower molecular weight compounds. | Sephadex LH-20, Bio-Gel P-2 |
| Ion-Exchange (IEX) | Net surface charge | Purification based on the anionic nature of the phenolic hydroxyl groups at elevated pH. | Anion exchangers (e.g., Q, DEAE functionalized resins) |
| Hydrophobic Interaction (HIC) | Hydrophobicity | Separation from other compounds based on differences in hydrophobic character under non-denaturing conditions. | Phenyl, Butyl, or Ether functionalized resins |
Derivatization Strategies for Enhanced Analytical Performance
Chemical derivatization is a technique used to convert an analyte into a product of more favorable analytical properties, such as increased volatility for gas chromatography (GC) or enhanced ionization efficiency for mass spectrometry (MS). americanpharmaceuticalreview.com For a polar compound like this compound, derivatization is often a crucial step for achieving high sensitivity and robust chromatographic performance.
Derivatization for LC-MS/MS Sensitivity Enhancement
While this compound can be analyzed directly by Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can be employed to significantly enhance detection sensitivity, especially for trace-level quantification in complex biological matrices. mdpi.comnih.gov The goal of derivatization for LC-MS/MS is typically to introduce a moiety that is easily ionizable or that produces a specific, high-intensity fragment ion upon collision-induced dissociation (CID).
For phenolic compounds like this compound, derivatizing agents that introduce a permanently charged group or a group with high proton affinity can dramatically improve the response in electrospray ionization (ESI) mass spectrometry. For example, reagents that introduce a quaternary ammonium (B1175870) group can lead to a substantial increase in signal intensity in positive ion mode. Another strategy involves using reagents that create a derivative with a common, easily fragmented structural element, allowing for sensitive and specific analysis using multiple reaction monitoring (MRM). While specific derivatization protocols for this compound for LC-MS/MS are not widely documented, methods developed for other phenolic compounds or molecules with hydroxyl groups can be adapted to improve its detection limits.
Mechanistic Biological Activity Investigations in Vitro and Non Human Models
In Silico Mechanistic Investigations
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest.
For 3,3'-Bisdemethylpinoresinol, molecular docking studies would involve the following steps:
Target Identification: Selecting specific protein targets that are implicated in diseases such as cancer, inflammation, or metabolic disorders. For instance, studies on other lignans (B1203133) have targeted proteins like topoisomerase II in cancer research.
In Silico Modeling: Using the three-dimensional structure of the identified target protein, computational software would be employed to predict how this compound binds to the active site of the protein.
Binding Affinity and Interaction Analysis: The simulation would calculate a docking score, indicating the binding affinity. It would also detail the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues of the protein.
Currently, there is a lack of published studies detailing the specific protein targets and the corresponding binding affinities for this compound. Research in this area would be invaluable for understanding its therapeutic potential.
Table 1: Illustrative Data for Molecular Docking of a Lignan (B3055560) with a Hypothetical Protein Target
| Target Protein | Binding Site Residues | Binding Affinity (kcal/mol) | Key Interactions |
| Hypothetical Kinase | ASP145, LYS72, GLU91 | -8.5 | Hydrogen bonds, Pi-Alkyl |
| Hypothetical Protease | HIS41, CYS145 | -7.9 | Hydrogen bonds, Hydrophobic |
Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound due to the absence of specific studies in the searched literature.
Molecular Dynamics Simulations for Binding Affinity and Conformational Dynamics
Molecular dynamics (MD) simulations provide detailed information on the fluctuations and conformational changes of proteins and ligands over time. This technique complements molecular docking by offering insights into the stability of the ligand-protein complex.
A typical MD simulation study for this compound would entail:
System Setup: Creating a simulation system that includes the protein-ligand complex (obtained from docking), solvated in a water box with ions to mimic physiological conditions.
Simulation Run: Running the simulation for a specific duration (e.g., nanoseconds) to observe the dynamic behavior of the complex.
Analysis of Trajectories: Analyzing the simulation results to assess the stability of the binding, conformational changes in the protein and ligand, and the persistence of key interactions.
Table 2: Representative Parameters from a Molecular Dynamics Simulation for a Lignan-Protein Complex
| Simulation Parameter | Value | Interpretation |
| RMSD of Ligand | 1.5 Å | Stable binding within the pocket |
| RMSF of Protein | Varies | Identifies flexible regions of the protein |
| Hydrogen Bond Occupancy | >75% | Indicates persistent key interactions |
Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound due to the absence of specific studies in the searched literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.
Developing a QSAR model for lignans, which could include this compound, would involve:
Data Set Collection: Assembling a dataset of lignan compounds with their experimentally determined biological activities (e.g., IC50 values against a specific target).
Descriptor Calculation: Calculating various molecular descriptors for each compound that quantify their physicochemical properties.
Model Development and Validation: Using statistical methods to build a mathematical model that correlates the descriptors with the biological activity. The model's predictive power is then validated using internal and external test sets. A recent 2D-QSAR study on lignan derivatives as anticancer agents targeting topoisomerase II showed a high correlation (R²=0.92), indicating the potential for such models to predict the activity of new compounds.
Specific QSAR models that include this compound and predict its activity against various targets have not been found in the reviewed literature. The development of such models would be beneficial for designing novel lignan derivatives with enhanced therapeutic properties.
Table 3: Key Statistical Parameters in a QSAR Model for Lignans
| Statistical Parameter | Value | Significance |
| R² (Coefficient of Determination) | 0.92 | High correlation between predicted and observed activity |
| Q² (Cross-validated R²) | 0.88 | Good internal predictive ability |
| R²pred (External Validation) | 0.60 | Reasonable predictive power for new compounds |
Note: The data in this table is derived from a study on a series of lignan derivatives and is presented to illustrate the principles of QSAR modeling.
Structure Activity Relationship Sar and Molecular Modeling
Identification of Pharmacophoric Features for Specific Biological Activities
A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a response. nih.govdovepress.com For 3,3'-Bisdemethylpinoresinol, key pharmacophoric features responsible for its biological activities, such as antioxidant, anti-inflammatory, and enzyme-inhibiting effects, have been identified.
The most prominent features of the this compound structure are its two catechol groups (3,4-dihydroxyphenyl moieties) and the central furofuran ring system.
Catechol Moieties : The two catechol groups are crucial for the compound's potent antioxidant activity. d-nb.infovulcanchem.com These groups can act as hydrogen bond donors and acceptors, which is a key feature for interaction with biological targets. nih.gov They are also responsible for the compound's free radical scavenging capacity, allowing it to neutralize reactive oxygen species (ROS). vulcanchem.com This antioxidant property is fundamental to its protective effects in various biological systems. lookchem.com
Furofuran Core : The rigid furofuran skeleton properly orients the two catechol groups in three-dimensional space. This defined spatial arrangement is critical for fitting into the active sites of specific enzymes.
Hydrophobic and Aromatic Features : The aromatic nature of the phenyl rings contributes to hydrophobic and aromatic interactions with biological targets, which are common pharmacophoric features. nih.gov
These features are implicated in several specific biological activities:
Tyrosinase Inhibition : this compound has been identified as an inhibitor of melanogenesis through the suppression of tyrosinase expression. mdpi.com The catechol structure is a known feature in many tyrosinase inhibitors.
Cholinesterase Inhibition : In studies related to Alzheimer's disease, the compound's ability to dock with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) suggests that its structural features are suitable for interacting with the active sites of these enzymes. worldcomp-proceedings.com
Anti-inflammatory Activity : The lignan (B3055560) has shown promising anti-inflammatory effects, for instance, by improving the viability of human bronchial epithelium cells exposed to particulate matter. nih.gov
Comparative Analysis of this compound with Related Lignans (B1203133) and Analogs
Comparing this compound with other structurally related lignans helps to clarify which structural elements are most important for specific activities. Lignans found in Morinda citrifolia (Noni) seeds, such as americanin A, and other related compounds like pinoresinol (B1678388) and quercetin (B1663063), provide a basis for such comparisons. science.govscience.govpsu.edu
For instance, this compound, americanin A, and quercetin have all been isolated as active constituents with both tyrosinase inhibitory and radical scavenging activities. science.govscience.gov A study on the constituents of tung tree seeds highlighted that this compound, isoamericanol A, and americanol A all exhibit strong antioxidative activity. d-nb.info
In the context of potential treatments for Alzheimer's disease, a comparative docking study analyzed the interaction of several phytochemicals with AChE and BChE. The results, shown in the table below, provide a quantitative comparison of their predicted binding affinities.
| Compound | Target Enzyme | MolDock Score |
|---|---|---|
| (+)-3,3'-Bisdemethyltanegool | AChE | -124.227 |
| This compound | AChE | -115.403 |
| (-)-Pinoresinol | AChE | -107.812 |
| Quercetin | AChE | -106.634 |
| (+)-3,3'-Bisdemethyltanegool | BChE | -132.26 |
| (-)-Pinoresinol | BChE | -126.487 |
| Americanin A | BChE | -115.81 |
| This compound | BChE | -109.8 |
Data sourced from a 2014 study on active constituents of Morinda citrifolia. worldcomp-proceedings.com
This comparative analysis demonstrates that while this compound shows strong predicted binding to both cholinesterases, other related lignans like (+)-3,3'-Bisdemethyltanegool and (-)-Pinoresinol exhibit even higher docking scores, indicating potentially greater activity. worldcomp-proceedings.com This suggests that subtle differences in the substituent groups on the furofuran scaffold can significantly influence biological activity.
Computational Chemistry Approaches for Predictive Activity and Selectivity
Computational chemistry, particularly molecular modeling and docking studies, offers powerful tools for predicting how a ligand like this compound will interact with a biological target. mdpi.comnih.gov These in silico methods can predict binding affinities, identify key interacting amino acid residues, and guide the design of more potent and selective analogs. mdpi.com
A prime example is the molecular docking study of this compound with the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets for Alzheimer's disease therapy. worldcomp-proceedings.com In this research, MolDock, a flexible docking program, was used to predict the most likely binding conformation of the lignan within the enzyme's active site. worldcomp-proceedings.com
The study yielded MolDock scores of -115.403 for AChE and -109.8 for BChE. worldcomp-proceedings.com These negative scores indicate favorable binding interactions. Such computational approaches allow researchers to:
Predict Binding Affinity : The docking score serves as an estimate of the binding affinity, enabling the ranking of different compounds before undertaking laboratory synthesis and testing. worldcomp-proceedings.com
Visualize Binding Modes : Docking simulations provide a 3D model of the ligand-protein complex, revealing specific interactions such as hydrogen bonds and hydrophobic contacts that stabilize the binding.
Screen Large Libraries : Virtual screening using a pharmacophore model derived from this compound can rapidly identify other potential inhibitors from large compound databases. researchgate.net
These computational predictions provide a strong foundation for further experimental validation and for the rational design of new derivatives with improved activity and selectivity against specific disease targets.
Future Research Directions and Advanced Methodological Perspectives
Exploration of Uncharted Biosynthetic Pathways and Enzymes
The biosynthesis of lignans (B1203133) originates from the phenylpropanoid pathway, where the oxidative dimerization of two coniferyl alcohol molecules, a process often mediated by dirigent proteins (DPs), leads to the formation of pinoresinol (B1678388). mdpi.com Subsequent enzymatic reactions, including reductions by pinoresinol-lariciresinol reductases (PLRs), modify this basic scaffold. mdpi.com However, the precise enzymatic steps leading to 3,3'-Bisdemethylpinoresinol are not fully elucidated and represent an uncharted area of research.
One known route to this compound involves the demethylation of pinoresinol. Another pathway involves its formation as a metabolite of sesamin (B1680957). vulcanchem.com In microorganisms, the degradation of O-methyl groups on phenolic compounds is a key catabolic step. nih.gov For instance, certain human gut bacteria can demethylate the lignan (B3055560) secoisolariciresinol (B192356). escholarship.orgcambridge.org The specific enzymes, such as O-demethylases, responsible for removing the two methyl groups from the guaiacyl moieties of pinoresinol to form the catechol groups of this compound in plants and fungi remain largely uncharacterized. Identifying and characterizing these specific demethylases and potential alternative pathways are critical future research goals.
Table 1: Key Precursors and Intermediates in Lignan Biosynthesis
| Compound Name | Role in Pathway |
|---|---|
| Coniferyl alcohol | Monolignol precursor |
| Pinoresinol | Initial dimeric lignan |
| Secoisolariciresinol | Downstream lignan derivative |
| Sesamin | Potential precursor to this compound |
Development of Advanced Synthetic Methodologies for Lignan Scaffolds
The furofuran core of this compound presents a significant challenge for chemical synthesis due to its stereochemical complexity. Advanced synthetic methodologies are crucial for producing this and other lignans for research and potential applications. Stereoselective synthesis is paramount for obtaining optically active products. nih.govtandfonline.com
Recent progress has focused on creating the 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane (furofuran) skeleton with precise stereocontrol. Key strategies include:
Radical Cyclization: Intramolecular radical cyclization of epoxy ethers using a transition-metal radical source like bis(cyclopentadienyl)titanium(III) chloride has been successfully used to synthesize the furofuran lignans (±)-sesamin and (±)-eudesmin. acs.org This method offers a powerful way to construct the core bicyclic system.
Rhodium-Catalyzed C-H Insertion: A versatile route to endo,exo-2,6-diarylfurofuranones, which are precursors to furofuran lignans, employs a highly stereoselective rhodium-catalyzed C-H insertion reaction of diazolactones. nih.gov This strategy has been applied to the asymmetric synthesis of lignans like (+)-epipinoresinol. nih.gov
Stereospecific α-hydroxylation: For 1,2-oxygenated furofuran lignans, stereoselective α-hydroxylation of aldehyde intermediates has proven to be an effective method for introducing specific stereocenters. tandfonline.com
Future work will likely focus on refining these methods to improve yields, reduce steps, and adapt them for the specific synthesis of this compound, which requires the management of unprotected catechol moieties.
Innovation in Analytical Platforms for Complex Biological Matrices
Analyzing this compound in complex biological matrices like plant extracts or microbial broths is challenging due to the presence of numerous isomeric and isobaric compounds. acs.org Innovations in analytical platforms are essential for accurate identification and quantification.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a cornerstone technique. researchgate.netmdpi.com However, advanced methods are improving resolution and sensitivity:
Comprehensive Two-Dimensional Liquid Chromatography (LC×LC): This technique provides significantly enhanced separation power compared to conventional one-dimensional LC, making it suitable for analyzing complex lignan-containing extracts from sources like coniferous knotwood. mdpi.com
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation to LC-MS. acs.org This is particularly valuable for distinguishing between lignan isomers that have identical masses. acs.orgomicsonline.org High-resolution IMS can be combined with cryogenic infrared spectroscopy for unambiguous molecular identification. acs.org
Advanced LC Columns: The development of novel column chemistries, such as hybrid ion-exchange/hydrophilic interaction chromatography (HILIC) systems, allows for enhanced separation of polar isomers, like phosphorylated sugars, which are often present in the same biological extracts as lignans. oup.com
These innovative platforms, often combined with high-resolution mass spectrometry (HRMS), are critical for dereplication (rapid identification of known compounds) and discovering novel, low-abundance lignans in intricate biological samples. mdpi.comrsc.org
Deeper Mechanistic Elucidation in Diverse Biological Systems (non-human)
While some biological activities of this compound are known, the underlying molecular mechanisms in non-human systems are a key area for future investigation.
In Plants: this compound has been identified specifically in the seed coat of the tung tree (Vernicia fordii), where its concentration is highest during the stage of maximum oil accumulation. d-nb.inforesearchgate.net It exhibits strong antioxidative activity, and its location suggests a primary role in protecting the oxidatively sensitive tung oil in the endosperm from autoxidation and polymerization. d-nb.inforesearchgate.net The precise mechanism of this antioxidant protection within the seed—whether through direct radical scavenging, chelation of metal ions, or interaction with enzymatic antioxidant systems—requires deeper study. mdpi.com The catechol groups are likely central to its radical-scavenging capacity. nih.gov It has also been noted to have plant growth inhibitory activity, the mechanism of which is unknown. d-nb.info
In Fungi: Lignans are known to be part of plant defense mechanisms, and many possess antifungal properties. lookchem.com While this compound's antifungal potential has been noted, its specific mode of action is not well understood. General antifungal mechanisms include the disruption of the fungal cell membrane's integrity, inhibition of essential enzymes like those in the ergosterol (B1671047) biosynthesis pathway, or interference with macromolecular synthesis. nih.govebsco.comamazonaws.com The catechol structure of this compound could potentially interfere with fungal cellular processes through redox cycling, disrupting cellular redox balance or inhibiting key metabolic enzymes.
Table 2: Investigated Biological Roles of this compound in Non-Human Systems
| Biological System | Observed Role/Activity | Putative Mechanism |
|---|---|---|
| Tung Tree (Vernicia fordii) Seed | Antioxidant protection of seed oil | Radical scavenging by catechol groups |
| Fungi | Antifungal activity | Disruption of cell membrane or inhibition of key enzymes (Hypothesized) |
Integration of Omics Technologies for Comprehensive Biological Profiling
The integration of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the biosynthesis and regulation of lignans like this compound. researchgate.netresearchgate.net
By combining metabolomic analysis (which profiles the abundance of metabolites) with transcriptomic analysis (which profiles gene expression), researchers can identify candidate genes and transcription factors involved in specific biosynthetic pathways. nih.govnih.gov
Case Study: Flax (Linum usitatissimum) : An integrated omics approach using transcriptomics and MALDI mass spectrometry imaging (MSI) revealed the spatiotemporal expression of dirigent protein (DP) genes responsible for the stereoselective formation of pinoresinol, a direct precursor to other lignans. acs.orgacs.orgescholarship.org This allowed researchers to correlate specific gene expression patterns in the developing seed coat with the localized accumulation of lignan derivatives. acs.orgacs.org
Case Study: Herpetospermum pedunculosum : A combined analysis of the transcriptome and metabolome during seed ripening identified differentially expressed enzymes (e.g., 4-Coumarate:CoA ligase) and transcription factors highly correlated with the accumulation of lignan compounds. nih.gov
Case Study: Forsythia Species : Comparative transcriptome analyses of different Forsythia species have been used to screen for candidate genes involved in lignan biosynthesis. researchgate.netfrontiersin.orgnih.gov Furthermore, metabolome analysis using UPLC-MS/MS has been employed to understand the accumulation and correlation of various lignans and other metabolites during fruit development. nih.govplos.org
Future research should apply these integrated omics strategies to plant or microbial systems that produce this compound to definitively identify the complete set of genes, enzymes, and regulatory factors controlling its formation.
Table 3: Examples of Integrated Omics in Lignan Research
| Organism | Omics Technologies Used | Key Findings |
|---|---|---|
| Flax (Linum usitatissimum) | Transcriptomics, Metabolomics (MALDI-MSI) | Identified spatiotemporal expression of dirigent protein genes correlated with lignan localization in seeds. acs.orgacs.org |
| Herpetospermum pedunculosum | Transcriptomics, Metabolomics | Identified candidate enzymes and transcription factors associated with lignan accumulation during seed ripening. nih.gov |
| Forsythia species | Transcriptomics, Metabolomics (UPLC-MS/MS) | Screened for genes in lignan pathways and profiled metabolite correlations during fruit development. researchgate.netnih.gov |
Q & A
Q. What structural modifications could enhance its bioactivity or bioavailability?
- SAR insights : Demethylation of pinoresinol increases polarity and MMP-1 affinity. Proposed modifications:
- Acetylation : Improve membrane permeability via esterification of hydroxyl groups.
- Glycosylation : Enhance water solubility for topical formulations .
- Validation : Synthesize derivatives and test in parallel with parent compound using molecular docking (e.g., MMP-1 active site) and permeability assays (Caco-2 monolayers) .
Methodological Considerations
- Safety protocols : Use PPE (gloves, lab coat, respirator) to avoid embryotoxic/carcinogenic risks. Store in airtight containers at 4°C .
- Data reproducibility : Source plant materials from verified suppliers (e.g., Shanghai Yuanye Bio-Technology) and document extraction parameters (solvent ratios, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
